molecular formula C20H18F3N3 B480968 2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B480968
M. Wt: 357.4g/mol
InChI Key: WUYSVJKYGHYCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield. The development of continuous flow processes and the use of automated systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a range of trifluoromethylated derivatives.

Scientific Research Applications

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

What sets 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18F3N3

Molecular Weight

357.4g/mol

IUPAC Name

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,24H,1-3H3

InChI Key

WUYSVJKYGHYCGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C

Origin of Product

United States

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